N-tert-Butyloxycarbonyl Aminomalamido-N,N'-propionic Acid di-tert-Butyl Diester
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Overview
Description
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is a complex organic compound with the molecular formula C₂₂H₃₉N₃O₈ and a molecular weight of 473.56 g/mol . This compound is notable for its use in various chemical and biological applications, particularly due to its protective groups which are essential in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester typically involves multiple steps, starting with the protection of amino groups using tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base like triethylamine or sodium bicarbonate . The protected intermediate is then subjected to further reactions to introduce the malonamido and propionic acid moieties, followed by esterification to form the di-tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids under basic or acidic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acids.
Scientific Research Applications
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is used extensively in scientific research due to its versatility:
Biology: Employed in the modification of biomolecules to study protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs where the Boc group can be removed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester exerts its effects is primarily through its ability to protect functional groups during synthetic processes. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions, allowing for the sequential construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl Amino Acids: Similar in that they also use the Boc group for protection.
N-tert-Butyloxycarbonyl Amino Esters: These compounds also feature the Boc group but differ in the ester moiety.
Uniqueness
N-tert-Butyloxycarbonyl Aminomalamido-N,N’-propionic Acid di-tert-Butyl Diester is unique due to its combination of the Boc-protected amino group with malonamido and propionic acid functionalities, making it particularly useful in multi-step synthetic processes where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O8/c1-20(2,3)31-14(26)10-12-23-17(28)16(25-19(30)33-22(7,8)9)18(29)24-13-11-15(27)32-21(4,5)6/h16H,10-13H2,1-9H3,(H,23,28)(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPAWMFMQVAOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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